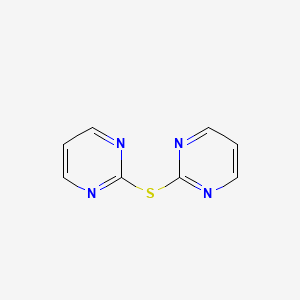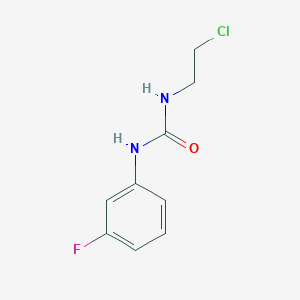![molecular formula C17H22Cl2N2O6S B2808777 N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide CAS No. 341964-60-1](/img/structure/B2808777.png)
N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C17H22Cl2N2O6S and its molecular weight is 453.33. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
Research has explored the antimicrobial and hemolytic activities of various derivatives of N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide. For instance, Gul et al. (2017) synthesized a series of acetamide derivatives and found them to be active against selected microbial species, indicating their potential in antimicrobial applications. The study highlighted their low toxicity, which is significant for further biological screening (Gul et al., 2017).
Cytotoxic Activity
Another area of research has been the cytotoxic activity of sulfonamide derivatives. Ghorab et al. (2015) found that certain sulfonamide derivatives demonstrated significant cytotoxic activity against breast and colon cancer cell lines, suggesting their potential use in cancer research (Ghorab et al., 2015).
Structural and Property Analysis
The structural aspects of amide-containing derivatives have also been studied. Karmakar et al. (2007) examined the structural aspects of two amide-containing isoquinoline derivatives and their interaction with mineral acids, which could have implications in the design of novel compounds with specific properties (Karmakar et al., 2007).
Antifungal Agents
The antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been investigated as well. Bardiot et al. (2015) identified these derivatives as promising antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).
Synthesis and Antimicrobial Study of Analogues
Jayadevappa et al. (2012) focused on synthesizing novel acetamide analogues with significant antimicrobial activity, indicating the potential of these compounds in combating various microbial infections (Jayadevappa et al., 2012).
Anticancer Properties
Yushyn et al. (2022) explored the design of hybrid molecules containing acetamide derivatives for their anticancer properties. Their findings suggest that these compounds could be effective in cancer treatment (Yushyn et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O6S/c1-11(2)27-15-8-14(12(18)7-13(15)19)20-16(22)9-28(24,25)10-17(23)21-3-5-26-6-4-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZSOBIFQLAHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)

![Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2808700.png)

![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)

![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2808710.png)
